
Dihydro-acarbose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydro-Acarbose is a derivative of Acarbose, a well-known alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus. . This compound is designed to inhibit the digestion of carbohydrates into glucose, thereby helping to control blood sugar levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-Acarbose involves the hydrogenation of Acarbose under specific conditions. The process typically includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds present in Acarbose .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade hydrogenation reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: Dihydro-Acarbose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be further reduced under more stringent conditions to yield fully saturated derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, fully saturated compounds, and substituted analogs with different functional groups.
科学的研究の応用
Dihydro-Acarbose has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of carbohydrate-digesting enzymes.
Biology: Investigated for its effects on glucose metabolism and potential therapeutic applications in diabetes management.
Medicine: Explored for its potential to reduce postprandial blood glucose levels and its role in the treatment of type 2 diabetes.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
作用機序
Dihydro-Acarbose exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound reduces the absorption of dietary carbohydrates, leading to a decrease in postprandial blood glucose levels . The compound binds to the active site of the enzyme, preventing substrate access and subsequent hydrolysis of carbohydrates.
Similar Compounds:
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action but different chemical structure.
Voglibose: A third alpha-glucosidase inhibitor with distinct pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its hydrogenated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Acarbose. This structural modification can potentially lead to improved efficacy and reduced side effects, making it a promising candidate for further research and development .
特性
分子式 |
C25H45NO18 |
|---|---|
分子量 |
647.6 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,2S,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C25H45NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h6-39H,2-5H2,1H3/t6-,7-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23+,24-,25-/m1/s1 |
InChIキー |
CUAQESWNTOXZJZ-RTNAABQMSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4CC(C(C(C4O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




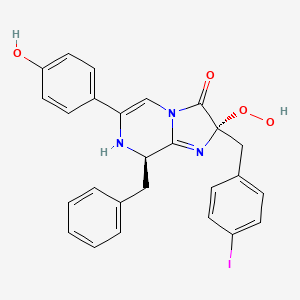
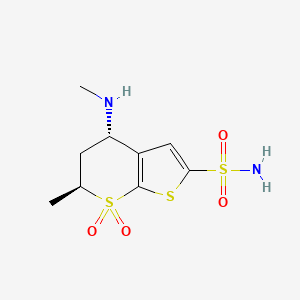
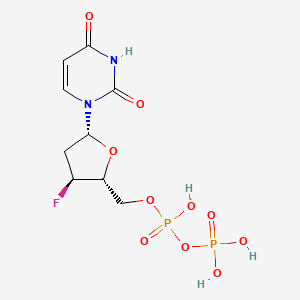
![N-{3-[4-(3-Amino-propyl)-piperazin-1-YL]-propyl}-3-nitro-5-(galactopyranosyl)-beta-benzamide](/img/structure/B10776798.png)


![O-{Hydroxy[((2R)-2-hydroxy-3-{[(1S)-1-hydroxypentadecyl]oxy}propyl)oxy]phosphoryl}-L-serine](/img/structure/B10776825.png)
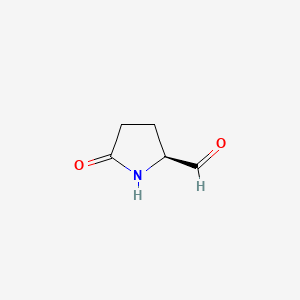
![N,N-[2,5-O-[Dibenzyl]-glucaryl]-DI-[isoleucyl-amido-methane]](/img/structure/B10776838.png)
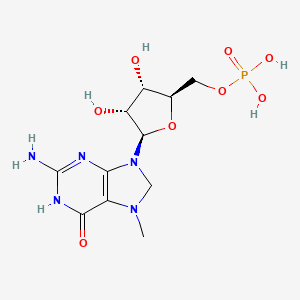
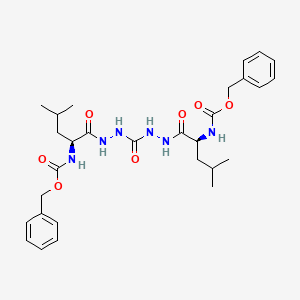
![2-[[(2S)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B10776855.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6R)-5-fluoro-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B10776868.png)